molecular formula C34H39ClN4O6 B095798 Hematoporphyrin hydrochloride CAS No. 17471-45-3

Hematoporphyrin hydrochloride

Cat. No.: B095798
CAS No.: 17471-45-3
M. Wt: 635.1 g/mol
InChI Key: APOMKBSOIPKRCP-UHFFFAOYSA-N
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Description

Hematoporphyrin hydrochloride is a porphyrin derivative, specifically a hydrated form of protoporphyrin IX. It is a deeply colored solid that is often encountered as a solution. The compound is known for its use as a photosensitizer in photodynamic therapy, a treatment method that utilizes light to activate the compound for therapeutic effects .

Biochemical Analysis

Biochemical Properties

Hematoporphyrin Hydrochloride interacts with various biomolecules. For instance, it has been shown to interact with spectrin, a major erythroid cytoskeleton protein . The interactions of this compound with dimeric and tetrameric spectrin have been studied .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used as a photosensitizer in photodynamic therapy . This therapy involves the use of light and a photosensitizer to kill cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. For instance, it binds to spectrin, a major erythroid cytoskeleton protein . This binding interaction is believed to be involved in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been used in photodynamic therapy, where its effects are observed over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin hydrochloride is prepared from hemin. The synthesis involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The stock solution is typically kept at low temperatures to maintain stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the porphyrin ring structure.

    Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Hematoporphyrin hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hematoporphyrin hydrochloride is unique among porphyrin derivatives due to its specific hydration and preparation methods. Similar compounds include:

This compound stands out due to its specific photophysical properties and its effectiveness as a photosensitizer in medical applications.

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOMKBSOIPKRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6033-50-7, 17471-45-3, 17696-69-4
Record name Hematoporphyrin monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Haematoporphyrin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEMATOPORPHYRIN MONOHYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential adverse effects of Hematoporphyrin hydrochloride therapy?

A1: this compound can cause severe photosensitivity, leading to exaggerated sunburn-like reactions upon exposure to sunlight [, ]. This photosensitivity can persist for extended periods, even months after treatment discontinuation []. Additionally, cases of multiple neuritis (inflammation of multiple nerves) have been reported [].

Q2: How does the photosensitizing effect of this compound manifest?

A2: this compound, when injected, significantly increases the skin's sensitivity to light [, , ]. Exposure to sunlight following injection can lead to intense local reactions, including urticaria (hives) and persistent pigmentation []. This photosensitizing effect has been observed even two months post-treatment []. Animal studies have shown similar photosensitivity, with varying degrees of severity depending on the light intensity [].

Q3: Are there differences in photosensitizing properties between synthetic this compound and naturally occurring hematoporphyrin?

A3: Yes, research indicates that synthetic this compound ("Photodyn") exhibits a stronger photosensitizing effect compared to the hematoporphyrin naturally produced in the body during disease processes [].

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data of this compound, they reference its derivation from hematoporphyrin. Further research in chemical databases and literature would be required to obtain this specific structural information.

Q5: What is the historical context of this compound research?

A5: The study of this compound in the context of photodynamic action originates from the early 20th century. Research by Hausmann in 1908 demonstrated the substance's ability to cause cellular destruction in paramecia and red blood cells upon light exposure []. Subsequent studies throughout the 20th century further explored its photodynamic properties and potential therapeutic applications.

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